[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
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Overview
Description
4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a propylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole and piperazine intermediates can be coupled using appropriate linkers and catalysts.
Introduction of the Propylphenyl Group: This step might involve Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, neurological disorders, or infections.
Industry
Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or receptors, altering their function and leading to a biological response. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
- 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
Uniqueness
The uniqueness of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different lipophilicity or steric effects compared to other alkyl groups.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-propylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-3-17-4-7-19(8-5-17)22(25)24-12-10-23(11-13-24)15-18-6-9-20-21(14-18)27-16-26-20/h4-9,14H,2-3,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBSNKXTHGOSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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